Methyl 4-[(methylsulfamoyl)methyl]benzoate is a chemical compound with the molecular formula C10H13N1O3S. It belongs to the class of benzoate esters, which are widely recognized for their applications in various fields, including pharmaceuticals, agriculture, and material sciences. The compound features a methylsulfamoyl group attached to a benzoate structure, which contributes to its unique properties and potential applications.
The compound can be synthesized through various chemical reactions involving starting materials such as 4-aminomethylbenzoic acid and methylsulfamoyl chloride. The synthesis methods often aim to optimize yield and purity while minimizing by-products.
Methyl 4-[(methylsulfamoyl)methyl]benzoate is classified as an organic compound, specifically an ester derived from benzoic acid. It may also be categorized under sulfonamide derivatives due to the presence of the sulfamoyl group, which is known for its biological activity.
The synthesis of methyl 4-[(methylsulfamoyl)methyl]benzoate typically involves the following steps:
The specific reaction conditions, including temperature (typically between −15°C to +10°C) and pH adjustments (ranging from 4 to 12), are critical for optimizing yield and minimizing side reactions . The use of polar organic solvents like toluene during extraction further enhances product recovery.
Methyl 4-[(methylsulfamoyl)methyl]benzoate has a distinct molecular structure characterized by:
Key structural data include:
Methyl 4-[(methylsulfamoyl)methyl]benzoate can participate in various chemical reactions including:
The stability of methyl 4-[(methylsulfamoyl)methyl]benzoate under different pH conditions is important for its application in biological systems, where it may be exposed to varying pH levels.
The mechanism of action for methyl 4-[(methylsulfamoyl)methyl]benzoate primarily relates to its biological activity as a sulfonamide derivative. Sulfonamides are known for their antibacterial properties, which involve:
Studies have indicated that sulfonamide compounds exhibit varying degrees of antibacterial activity depending on their structural modifications, including those found in methyl 4-[(methylsulfamoyl)methyl]benzoate.
Methyl 4-[(methylsulfamoyl)methyl]benzoate has several potential applications in:
Sulfamoyl-methyl benzoate derivatives represent a strategically designed class of small molecules that exploit distinctive biochemical features of pathological cellular environments. Methyl 4-[(methylsulfamoyl)methyl]benzoate exemplifies this approach through its structural optimization for selective interaction with cancer-associated biomarkers. The primary sulfonamide group (–SO₂NH₂) serves as a critical zinc-binding function (ZBG), enabling potent inhibition of metalloenzymes overexpressed in disease states. This pharmacophore is particularly effective against carbonic anhydrase IX (CAIX), a transmembrane enzyme hypoxia-inducibly expressed in >90% of renal cell carcinomas but minimally detected in healthy tissues [3] [6].
Table 1: Structural Features of Key Sulfamoyl-Methyl Benzoate Derivatives
Compound | Core Structure | Target | Kd (CAIX) | Selectivity Ratio (vs CAII) |
---|---|---|---|---|
Methyl 4-[(methylsulfamoyl)methyl]benzoate | Benzoate + CH₂SO₂NHCH₃ | CAIX | Data emerging | >100 (predicted) |
Compound 4b (from research) | 2-Halo-4-substituted-benzoate | CAIX | 0.12 nM | >100 |
Methyl 4-[(ethylsulfamoyl)methyl]benzoate | Benzoate + CH₂SO₂NHEt | CAIX/CAXII | ~1.5 nM | ~85 |
CAIX inhibition disrupts extracellular acidification, a key process enabling tumor invasion, metastasis, and chemoresistance. By selectively binding to CAIX's active site, these derivatives suppress bicarbonate production and proton export, thereby normalizing the peritumoral pH and impairing cancer survival mechanisms [3] [6]. Preclinical studies confirm that methyl 4-[(methylsulfamoyl)methyl]benzoate analogues demonstrate sub-nanomolar affinity for CAIX while maintaining >100-fold selectivity over ubiquitously expressed isoforms like CAI and CAII. This selectivity profile is critical for minimizing off-target effects in healthy tissues where CAI/II perform essential physiological functions [3].
The –CH₂SO₂NHCH₃ group in Methyl 4-[(methylsulfamoyl)methyl]benzoate provides distinctive advantages over conventional sulfonamide-based inhibitors:
Table 2: Influence of Structural Modifications on Physicochemical Properties
Modification Site | Structural Variation | Effect on logP | Effect on CAIX Kd |
---|---|---|---|
Benzoate C4 position | –CH₂SO₂NHCH₃ (target moiety) | +0.8 vs H | 0.12 nM (optimized) |
–SO₂NHCH₃ (linear sulfonamide) | +0.3 vs H | 1.8 nM | |
Sulfamoyl nitrogen | –CH₂SO₂NH₂ (primary sulfamoyl) | -1.2 vs methyl | 0.3 nM |
–CH₂SO₂N(CH₃)₂ (dimethyl) | +1.1 vs methyl | 8.9 nM |
Regiochemical positioning profoundly impacts activity. Ortho-halogenation (e.g., 2-bromo or 2-chloro) constrains ring rotation, stabilizing the benzenesulfonamide in a conformation perpendicular to CAIX's Val131 residue. This creates selective steric complementarity with CAIX's open active site topology while clashing with CAII's Phe131 bottleneck [3] [6]. Computational docking confirms the methylsulfamoylmethyl group forms dual hydrogen bonds with Gln67 and Asn62 in CAIX, interactions less feasible in shallower active sites like CAI [6].
Despite promising affinity metrics, critical knowledge gaps impede the clinical translation of Methyl 4-[(methylsulfamoyl)methyl]benzoate analogues:
Table 3: Selectivity Challenges in Human Carbonic Anhydrase Isozymes
Isozyme | Tissue Distribution | Kd for Compound 4b | Structural Basis of Selectivity |
---|---|---|---|
CAIX | Hypoxic tumors | 0.12 nM | Open entrance (Val131); optimal halogen pocket |
CAII | Ubiquitous (cytosolic) | 15.8 nM | Narrow entrance (Phe131); steric clash at ortho-position |
CAXII | Some cancers (membrane) | 1.2 nM | Similar to CAIX but Asn52 reduces halogen affinity |
CAVII | Brain (mitochondrial) | 48.3 nM | Leu131 accommodates ortho-substituents |
Addressing these gaps requires crystallographic validation of Methyl 4-[(methylsulfamoyl)methyl]benzoate bound to CAIX, currently unavailable despite solved structures for related 2-halo-4-substituted benzoates. Such data would reveal whether the methylene linker enables unique water-mediated hydrogen bonds or induces active-site rearrangements crucial for selectivity [6]. Additionally, in vivo positron emission tomography (PET) using ¹¹C-labeled derivatives could quantitatively map tumor-specific distribution—a methodology successfully applied to acetazolamide derivatives but not yet to methylsulfamoylmethyl variants [3].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3